molecular formula C8H8ClNO2 B050655 Methyl 2-chloro-6-methylisonicotinate CAS No. 3998-90-1

Methyl 2-chloro-6-methylisonicotinate

Cat. No. B050655
CAS RN: 3998-90-1
M. Wt: 185.61 g/mol
InChI Key: BDWMGYZSQKGUFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-chloro-6-methylisonicotinate and related compounds involves detailed organic synthesis techniques. A significant synthesis method involves trifluoromethylation processes, highlighting the steps to synthesize related chloro and trifluoromethyl nicotinate derivatives, which are intermediates in producing novel anti-infective agents. This synthesis showcases the importance of using cost-effective and safe methods in organic synthesis, ensuring the availability of intermediates for further pharmaceutical developments (Mulder et al., 2013).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction and DFT calculations plays a crucial role in understanding the compound's configuration. Studies on bis(1-methylisonicotinate)hydrogen perchlorate and related compounds provide insights into the crystal and molecular structure, highlighting the significance of hydrogen bond and electrostatic interactions in determining the structural stability and molecular conformations of these compounds (Szafran, Katrusiak, & Dega‐Szafran, 2006).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of Methyl 2-chloro-6-methylisonicotinate involves studying its reactivity and interaction with various chemical agents. Research on the bacterial oxidation of N-methylisonicotinate, a photolytic product of paraquat, sheds light on the oxidative pathways and potential biodegradation mechanisms, contributing to the broader understanding of its environmental and biochemical reactivity (Orpin, Knight, & Evans, 1972).

Physical Properties Analysis

The analysis of physical properties, including crystal structure and hydrogen bonding, is vital in comprehending the compound's behavior in different states. Studies involving crystal and molecular structure investigations provide valuable data on the spatial arrangement and interactions at the molecular level, facilitating a better understanding of its solid-state properties (Bozkurt, Döner, Uçar, & Karabulut, 2011).

Chemical Properties Analysis

The chemical properties of Methyl 2-chloro-6-methylisonicotinate are closely related to its molecular structure, influencing its reactivity and stability. Quantum chemical, spectroscopic, and molecular docking investigations provide insights into its structural, spectroscopic, and electronic properties, suggesting potential applications in drug design for the treatment of pulmonary fibrosis (Milton Franklin Benial. A et al., 2022).

Scientific Research Applications

  • Hydrogen Bonds and Conformational Analysis : The study by Szafran, Katrusiak, and Dega-Szafran (2006) examined hydrogen bonds and conformational analysis of bis(1-methylisonicotinate) hydrochloride monohydrate. This research is significant for understanding the crystal structure and hydrogen bonding properties of compounds closely related to Methyl 2-chloro-6-methylisonicotinate (Szafran, Katrusiak, & Dega-Szafran, 2006).

  • Crystal and Molecular Structure Studies : Another study by the same authors in 2008 investigated the crystal and molecular structure of bis(1-methylisonicotinate) hydrogen perchlorate. This research contributes to the understanding of molecular interactions and structures in compounds similar to Methyl 2-chloro-6-methylisonicotinate (Szafran, Katrusiak, & Dega-Szafran, 2008).

  • Microbial Metabolism of Pyridinium Compounds : Wright and Cain (1972) explored the microbial metabolism of N-methylisonicotinic acid. Insights from this study may be applicable to understanding the biological interactions and metabolic pathways of Methyl 2-chloro-6-methylisonicotinate (Wright & Cain, 1972).

  • Quantum Chemical and Spectroscopic Investigations : Pandimeena et al. (2022) conducted quantum chemical, spectroscopic, and molecular docking investigations of methyl 2-chloro 4-iodonicotinate, a compound structurally related to Methyl 2-chloro-6-methylisonicotinate. This study is crucial for understanding the electronic properties and potential drug applications of similar compounds (Pandimeena, Mathavan, Samuel, & Benial, 2022).

  • Development of Synthesis Methods : Mulder et al. (2013) reported on the development of a safe and economical synthesis method for a closely related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate. This research is relevant for understanding synthesis methods that could be applicable to Methyl 2-chloro-6-methylisonicotinate (Mulder et al., 2013).

Safety And Hazards

“Methyl 2-chloro-6-methylisonicotinate” can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with skin .

properties

IUPAC Name

methyl 2-chloro-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWMGYZSQKGUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374931
Record name Methyl 2-chloro-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-methylisonicotinate

CAS RN

3998-90-1
Record name Methyl 2-chloro-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Chloro-6-methylisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.9 g, 15 mmol) was added to 2-chloro-6-methyl-pyridine-4-carboxylic acid (1.7 g, 10 mmol) in methylene chloride (30 ml) and the mixture stirred for 2 hours. The volatiles were removed by evaporation and methanol (20 ml) added to the residue. The mixture was stirred for 1 hour and the volatiles removed by evaporation to give methyl 2-chloro-6-methyl-pyridine-4-carboxylate (1.85 g, 100%) as an off-white solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Sperber, M Sherlock, D Papa… - Journal of the American …, 1959 - ACS Publications
2, 6-(CH3) 2 3-COOC2H5 lll-120i' 7.0 1.5009 28 91* 4, 6-(CH3) 2 3-COOC2Hs 111-113 5.0 1.5058 24 571 CioHjaNOs 7.82 7.98 2, 4-(CHs) 2 3-COOC2H6 110-114’ 6.0 1.4960 24 6.5 …
Number of citations: 44 pubs.acs.org
P Watts, C Wiles - … Synthesis of Drugs and Natural Products, 2013 - books.google.com
… , and reductive alkylations, with researchers reporting the rever— sal of ee for the enantioselective hydrogenation41 and the hydrogenation of methyl-2-chloro-6-methylisonicotinate 36 …
Number of citations: 2 books.google.com
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
Antagonists of retinol-binding protein 4 (RBP4) impede ocular uptake of serum all-trans retinol (1) and have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment …
Number of citations: 40 pubs.acs.org
DK Whelligan, S Solanki, D Taylor… - Journal of medicinal …, 2010 - ACS Publications
… 2-Methyl substituted piperidine compound 27 was prepared in four steps beginning with hydrogenation of methyl 2-chloro-6-methylisonicotinate (49) (Scheme 4). The resulting …
Number of citations: 103 pubs.acs.org
H Engelhardt, D Böse, M Petronczki… - Journal of medicinal …, 2019 - ACS Publications
The epidermal growth factor receptor (EGFR), when carrying an activating mutation like del19 or L858R, acts as an oncogenic driver in a subset of lung tumors. While tumor responses …
Number of citations: 88 pubs.acs.org
C Wiles, P Watts - Chemical communications, 2011 - pubs.rsc.org
It is the intention of this review to provide the reader with a survey of the current literature pertaining to the use of micro reactors in synthetic chemistry; recent advances are briefly …
Number of citations: 310 pubs.rsc.org

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